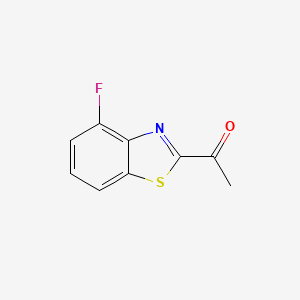

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a fluoro group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) typically involves the reaction of 4-fluoro-2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ethanone moiety. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its interaction with various molecular targets:

- Anticancer Activity : Research indicates that Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) can inhibit cancer cell proliferation through specific molecular pathways. Its mechanism involves the modulation of signaling pathways that are critical in cancer progression.

- Antimicrobial Properties : Benzothiazole derivatives are frequently studied for their antimicrobial effects. This compound has shown promising results against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests its role in managing conditions like arthritis.

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer properties of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) demonstrated its effectiveness in inhibiting cell growth in specific cancer types. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzothiazole structure could enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluoro group and benzothiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethanone, 1-(2-benzothiazolyl)-2-(3-fluoro-4-methylphenyl)-

- Benzenamine, 4-(4-fluoro-2-benzothiazolyl)-2-methyl-

Uniqueness

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity compared to similar compounds.

Biological Activity

Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI), is an organic compound with the molecular formula C₉H₆FNOS and a molecular weight of approximately 195.21 g/mol. This compound features a benzothiazole moiety substituted with a fluorine atom at the para position, along with an ethanone functional group. Its unique structural characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Overview of Biological Activities

Research has indicated that Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) exhibits significant biological activities, particularly:

- Antimicrobial Activity : Compounds containing benzothiazole derivatives are known for their antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

- Antitumor Effects : Preliminary studies suggest that this compound may enhance the efficacy of existing antitumor agents when used in combination therapies .

- Pharmacological Properties : Its interaction with various biological targets suggests potential applications in drug development, particularly in modulating specific signaling pathways.

The mechanisms through which Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) exerts its biological effects are still under investigation. However, initial findings indicate:

- Binding Affinity : Studies have focused on its binding interactions with key biological targets, which may influence cellular pathways involved in disease processes.

- Structure-Activity Relationship (SAR) : The specific substitution pattern on the benzothiazole ring likely plays a crucial role in determining its biological activity. Variations in fluorine positioning among similar compounds can significantly affect their reactivity and efficacy.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI):

- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) was included in these assessments, showing promising results against resistant strains.

- Combination Therapy for Cancer Treatment : Research published in a patent document highlights the potential of combining Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) with other antitumor agents to enhance therapeutic outcomes. The study emphasizes the need for further exploration into its synergistic effects .

- In Vitro Studies : Laboratory experiments have indicated that this compound can inhibit specific enzymes associated with cancer cell proliferation, suggesting its role as a potential therapeutic agent in oncology.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI) | Benzothiazole structure with ethanone | Exhibits significant antimicrobial and antitumor activity |

| Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI) | Similar benzothiazole structure | Different fluorine position affects reactivity |

| Benzamide | Contains amide instead of ketone | Exhibits different biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanone, 1-(4-fluoro-2-benzothiazolyl)-(9CI)?

The synthesis of benzothiazole derivatives typically involves cyclization reactions between substituted anilines and sulfur-containing precursors. For the 4-fluoro-2-benzothiazolyl moiety, a common approach includes:

- Step 1 : Reacting 4-fluoro-2-aminothiophenol with α-ketoesters or acyl chlorides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form the benzothiazole core.

- Step 2 : Introducing the ethanone group via Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity at the 2-position of the benzothiazole.

- Critical Note : The electron-withdrawing fluoro substituent may slow reaction kinetics compared to methoxy or methyl analogs, necessitating higher temperatures (e.g., 80–100°C) or catalytic Lewis acids (e.g., AlCl₃) .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- NMR : Use 19F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aromatic fluorides) and 1H NMR to verify ethanone protons (singlet at δ ~2.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 209.04 (C₁₀H₆FNO₃S).

- IR : Look for carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1250 cm⁻¹). Cross-validate with computational methods (DFT) for bond assignments .

Q. What preliminary biological activities are associated with this compound?

Benzothiazoles with electron-withdrawing substituents (e.g., fluoro) often exhibit enhanced bioactivity. Preliminary assays may focus on:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), leveraging the fluorine’s lipophilicity to enhance membrane penetration.

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays, comparing IC₅₀ values to methoxy or methyl analogs (e.g., antimicrobial IC₅₀: 8–12 µM for related compounds) .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s interaction with biological targets?

The fluoro group enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450) via:

- Electron-Withdrawing Effects : Stabilizing charge-transfer interactions with catalytic residues (e.g., histidine or aspartate).

- Steric Effects : Minimal steric hindrance compared to bulkier groups (e.g., methoxy), allowing tighter binding.

Methodology : Perform molecular docking (AutoDock Vina) and MD simulations to compare binding affinities with non-fluorinated analogs. Validate with isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported biological activity data for benzothiazole derivatives?

Discrepancies may arise from:

- Substituent Positional Effects : Compare 4-fluoro vs. 5-methoxy derivatives (e.g., 5-methoxy analogs show higher antioxidant activity due to O–H bonding).

- Assay Conditions : Standardize protocols (e.g., fixed pH, temperature) and use positive controls (e.g., doxorubicin for cytotoxicity).

Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to isolate variables impacting activity .

Q. What experimental strategies optimize the compound’s solubility for in vivo studies?

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate or glycoside groups at the ethanone position for hydrolytic activation.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. How to assess the compound’s safety profile in preclinical models?

- Acute Toxicity : Determine LD₅₀ in rodents via OECD Guideline 423. Compare to structurally similar compounds (e.g., LD₅₀ = 3100 mg/kg for acetyl carene analogs).

- Genotoxicity : Conduct Ames tests (TA98 strain) and micronucleus assays to detect chromosomal aberrations.

- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites (e.g., hydroxylation at the benzothiazole ring) .

Properties

CAS No. |

214855-03-5 |

|---|---|

Molecular Formula |

C9H6FNOS |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-(4-fluoro-1,3-benzothiazol-2-yl)ethanone |

InChI |

InChI=1S/C9H6FNOS/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |

InChI Key |

IVHDDEIYAHIBKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(C=CC=C2S1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.